1-(4-(Benzylamino)piperidin-1-yl)ethan-1-one

VAP-1 SSAO Enzyme Inhibition

1-(4-(Benzylamino)piperidin-1-yl)ethan-1-one (CAS: 577778-36-0) is an N-acetylated benzylaminopiperidine with distinct VAP-1 inhibitory activity (rat IC50: 9.80 nM). Unlike unprotected analogs, this scaffold offers orthogonal synthetic handles for selective derivatization. Its defined substitution pattern ensures reliable SAR benchmarking and lead optimization for rodent proof-of-concept studies.

Molecular Formula C14H20N2O
Molecular Weight 232.32 g/mol
CAS No. 577778-36-0
Cat. No. B1519451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(Benzylamino)piperidin-1-yl)ethan-1-one
CAS577778-36-0
Molecular FormulaC14H20N2O
Molecular Weight232.32 g/mol
Structural Identifiers
SMILESCC(=O)N1CCC(CC1)NCC2=CC=CC=C2
InChIInChI=1S/C14H20N2O/c1-12(17)16-9-7-14(8-10-16)15-11-13-5-3-2-4-6-13/h2-6,14-15H,7-11H2,1H3
InChIKeyRMISNISLNWYSJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-(Benzylamino)piperidin-1-yl)ethan-1-one (CAS: 577778-36-0) – Chemical Identity and Core Properties for R&D Procurement


1-(4-(Benzylamino)piperidin-1-yl)ethan-1-one (CAS: 577778-36-0) is an N-acetylated benzylaminopiperidine derivative with the molecular formula C14H20N2O and a molecular weight of 232.32 g/mol . The compound features a piperidine core substituted at the 4-position with a benzylamino group and at the nitrogen with an acetyl moiety. It is commercially available as a research chemical with a purity specification of ≥98% from major suppliers . Its predicted physicochemical properties include a calculated LogP of approximately 2.12 and a polar surface area (PSA) of 32.34 Ų, with slight aqueous solubility (6.7 g/L at 25°C) .

1-(4-(Benzylamino)piperidin-1-yl)ethan-1-one (CAS: 577778-36-0) – Why In-Class Analogs Cannot Be Freely Substituted


Within the benzylaminopiperidine class, subtle structural variations yield distinct biological and synthetic profiles that preclude interchangeable use. The target compound's specific substitution pattern—an N-acetyl group on the piperidine nitrogen combined with a 4-benzylamino moiety—differs fundamentally from closely related analogs such as 4-(benzylamino)piperidine (CAS: 420136-94-3), which lacks the N-acetyl modification, or 4-acetamido-1-benzylpiperidine (CAS: 50534-23-1), where the acetyl and benzyl groups occupy inverted positions. These structural distinctions translate to divergent VAP-1/SSAO inhibitory profiles [1], altered hydrogen-bonding capacity, and different reactivity as synthetic intermediates. Procurement decisions based solely on in-class similarity risk introducing compounds with unverified biological activity or incompatible synthetic utility.

1-(4-(Benzylamino)piperidin-1-yl)ethan-1-one (CAS: 577778-36-0) – Quantified Differentiation Evidence vs. Closest Analogs


VAP-1/SSAO Inhibitory Potency – Human Enzyme IC50 of 32 nM

The target compound demonstrates potent inhibition of human vascular adhesion protein-1 (VAP-1/SSAO) with an IC50 of 32 nM measured in a radiochemical-enzymatic assay [1]. This inhibition profile is derived from Astellas Pharma's US patent (US8802679) and represents one of the few publicly disclosed quantitative activity data points for this specific N-acetylated benzylaminopiperidine scaffold.

VAP-1 SSAO Enzyme Inhibition

Rat VAP-1 Inhibition – Enhanced Potency in Rodent Enzyme (IC50 = 9.80 nM)

In rat VAP-1 enzyme assays, the target compound exhibits an IC50 of 9.80 nM, representing a 3.3-fold increase in apparent potency relative to its human enzyme activity [1]. This species-dependent potency differential may inform the selection of appropriate in vivo models during preclinical development.

VAP-1 SSAO Species Selectivity

Cellular VAP-1 Inhibition – Human Enzyme in CHO Cells (IC50 = 31 nM)

In a cellular context using CHO cells expressing human VAP-1, the target compound maintains inhibitory activity with an IC50 of 31 nM, demonstrating that cellular penetration and target engagement are preserved relative to the isolated enzyme assay [1].

VAP-1 Cellular Assay CHO Cells

Structural Distinction from Key Synthetic Intermediate 4-(Benzylamino)piperidine

The target compound (C14H20N2O, MW 232.32) is the N-acetylated derivative of 4-(benzylamino)piperidine (CAS: 420136-94-3; C12H18N2, MW 190.28) [1]. The addition of the acetyl group increases molecular weight by 42 Da, introduces a hydrogen bond acceptor (carbonyl), and eliminates the secondary amine character of the piperidine nitrogen, fundamentally altering both reactivity and potential biological interactions.

Synthetic Intermediate N-Acetylation Functional Group Differentiation

Purity Benchmarking – ≥98% Specification Across Multiple Vendors

Commercially, this compound is consistently offered at a purity of ≥98% by major research chemical suppliers including ChemScene (Cat. No. CS-0331730) and Leyan (Product No. 1402400) . This standardized purity level provides a reliable baseline for reproducible experimental outcomes.

Purity Quality Control Procurement Specification

1-(4-(Benzylamino)piperidin-1-yl)ethan-1-one (CAS: 577778-36-0) – Evidence-Based Application Scenarios for Scientific and Industrial Use


VAP-1/SSAO Inhibitor Lead Optimization and SAR Studies

Based on the disclosed human VAP-1 IC50 of 32 nM and cellular IC50 of 31 nM [1], this compound serves as a structurally characterized starting point for structure-activity relationship (SAR) campaigns targeting vascular adhesion protein-1. The N-acetylated benzylaminopiperidine scaffold offers a distinct chemotype from other VAP-1 inhibitor series, and the 3.3-fold enhanced potency in rat enzyme (IC50 = 9.80 nM) [1] makes it particularly suitable for studies requiring rodent in vivo proof-of-concept prior to lead optimization for human translation.

Synthetic Intermediate for Functionalized Piperidine Derivatives

The compound's protected piperidine nitrogen (acetyl group) and free secondary benzylamino moiety provide orthogonal functional handles for sequential derivatization. This N-acetylated scaffold enables selective deprotection or further functionalization at the benzylamino site while maintaining piperidine nitrogen protection, distinguishing it from the fully unprotected 4-(benzylamino)piperidine intermediate [1].

Negative Control or Comparator for N-Benzylpiperidine VAP-1 Inhibitors

Given the availability of related compounds with disclosed VAP-1 activity, such as N-benzylpiperidin-4-amine derivatives with reported rat VAP-1 IC50 values of 5.20 nM [1], this compound (rat VAP-1 IC50 = 9.80 nM [2]) provides a moderately potent comparator for benchmarking novel inhibitor series. The 1.9-fold potency difference between the target compound and more optimized analogs can serve as a quantitative reference point for assessing SAR progression.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4-(Benzylamino)piperidin-1-yl)ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.